molecular formula C35H35N5O8 B12410269 8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide

Cat. No.: B12410269
M. Wt: 653.7 g/mol
InChI Key: HAHDZDUOFHMMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide is a complex organic molecule with potential applications in medicinal chemistry. It features multiple functional groups, including amide, isoindoline-dione, and benzoxazine moieties, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the isoindoline-dione moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the piperidinyl group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Coupling with the benzoxazine derivative: This step involves the formation of an amide bond between the isoindoline-dione intermediate and the benzoxazine derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups, forming corresponding oxo and nitroso derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or nitroso compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds similar to this structure exhibit anticancer properties. The presence of the isoindole and dioxopiperidine moieties is believed to contribute to their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of isoindole have been studied for their effects on various cancer cell lines, showing promise as potential chemotherapeutic agents .

Proteolysis Targeting Chimeras (PROTACs) : The compound's structure aligns with the design of small molecule proteolysis-targeting chimeras, which are engineered to selectively degrade specific proteins within cells. This approach has gained traction in oncology for targeting oncogenic proteins that are otherwise difficult to inhibit with traditional small molecules. Research indicates that compounds with similar frameworks can act as effective PROTACs against Bruton's tyrosine kinase (BTK), a target in certain leukemias .

Neuropharmacology

Neuroprotective Effects : The dioxopiperidine component may confer neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies have indicated that similar compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neuroprotection .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and safety profile. Researchers have conducted SAR studies focusing on variations in the dioxopiperidine and isoindole moieties to enhance biological activity while minimizing toxicity. These studies often involve synthesizing analogs and evaluating their pharmacological profiles in vitro and in vivo .

Synthesis and Formulation

The synthesis of this compound involves multi-step organic reactions that require careful control of conditions to ensure high purity and yield. Current methodologies focus on improving synthetic routes to facilitate large-scale production while maintaining the structural integrity necessary for biological activity .

  • Anticancer Study : A study involving a derivative of the compound showed significant inhibition of proliferation in breast cancer cells (MCF-7) through apoptosis pathways. The mechanism was linked to the activation of caspase enzymes, indicating a potential therapeutic role in cancer treatment.
  • Neuroprotective Research : In a model of oxidative stress-induced neurotoxicity, a related compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and improving neuronal survival rates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-dione and benzoxazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the isoindoline-dione moiety but lacks the benzoxazine group.

    Lenalidomide: Similar to thalidomide but with an additional amino group.

    Pomalidomide: Contains a similar isoindoline-dione structure with modifications to enhance biological activity.

Uniqueness

The compound 8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide is unique due to the presence of both isoindoline-dione and benzoxazine moieties, which confer distinct chemical and biological properties. This dual functionality may enhance its ability to interact with multiple biological targets, making it a versatile compound for various applications.

Biological Activity

The compound 8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H30N4O5C_{27}H_{30}N_{4}O_{5}, with a molecular weight of approximately 478.56 g/mol. The structure includes several functional groups that contribute to its biological properties, including dioxopiperidine and benzoxazine moieties.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in immune regulation and tumor immune evasion. Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, which is often exploited by tumors to suppress immune responses.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

  • IDO Inhibition : The compound demonstrated significant inhibitory activity against IDO in vitro. The IC50 values for different derivatives were reported as follows:
    CompoundIDO IC50 (µM)
    5a>100
    5b4.1 ± 0.9
    5c31.62 ± 1.6
    5d>100
    5e>100
    This data indicates that derivative 5b is particularly potent compared to the others tested .
  • Anti-Cancer Activity : In cellular assays using HeLa cells, the compound exhibited cytotoxic effects at concentrations that also inhibited IDO activity, suggesting a dual mechanism of action involving both direct anti-cancer effects and immune modulation .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this structure:

  • A study involving a series of pomalidomide derivatives linked with diphenylcarbamide showed that modifications based on the dioxopiperidine structure could enhance IDO inhibition and improve anti-tumor responses in murine models .
  • Another investigation into the pharmacokinetics and biodistribution of similar compounds indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use in cancer treatment .

Properties

Molecular Formula

C35H35N5O8

Molecular Weight

653.7 g/mol

IUPAC Name

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide

InChI

InChI=1S/C35H35N5O8/c41-24-15-10-21-20-39(35(47)48-28(21)19-24)23-13-11-22(12-14-23)37-29(42)9-4-2-1-3-5-18-36-26-8-6-7-25-31(26)34(46)40(33(25)45)27-16-17-30(43)38-32(27)44/h6-8,10-15,19,27,36,41H,1-5,9,16-18,20H2,(H,37,42)(H,38,43,44)

InChI Key

HAHDZDUOFHMMEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)NC4=CC=C(C=C4)N5CC6=C(C=C(C=C6)O)OC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.